Cas no 929974-34-5 (2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide)
2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-2-acetamide, 5-amino-4-cyano-2,3-dihydro-3-oxo-
- 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide
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- MDL: MFCD09702213
- Inchi: 1S/C7H8N4O2/c8-2-3-6(13)4(1-5(9)12)11-7(3)10/h4,11H,1,10H2,(H2,9,12)
- InChI Key: BSJWABJBEGROTR-UHFFFAOYSA-N
- SMILES: N1C(N)=C(C#N)C(=O)C1CC(N)=O
2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1137954-1g |
2-(5-Amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide |
929974-34-5 | 95% | 1g |
$384.0 | 2025-04-15 | |
| Ambeed | A1137954-5g |
2-(5-Amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide |
929974-34-5 | 95% | 5g |
$1114.0 | 2025-04-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01084519-1g |
2-(5-Amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide |
929974-34-5 | 95% | 1g |
¥2639.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01084519-5g |
2-(5-Amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide |
929974-34-5 | 95% | 5g |
¥7644.0 | 2024-04-17 | |
| Enamine | EN300-87286-0.05g |
2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide |
929974-34-5 | 0.05g |
$612.0 | 2023-09-01 | ||
| Enamine | EN300-87286-0.1g |
2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide |
929974-34-5 | 0.1g |
$640.0 | 2023-09-01 | ||
| Enamine | EN300-87286-0.25g |
2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide |
929974-34-5 | 0.25g |
$670.0 | 2023-09-01 | ||
| Enamine | EN300-87286-0.5g |
2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide |
929974-34-5 | 0.5g |
$699.0 | 2023-09-01 | ||
| Enamine | EN300-87286-1.0g |
2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide |
929974-34-5 | 1.0g |
$727.0 | 2023-02-11 | ||
| Enamine | EN300-87286-2.5g |
2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide |
929974-34-5 | 2.5g |
$1428.0 | 2023-09-01 |
2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide Suppliers
2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide
Compound CAS No. 929974-34-5: 2-(5-Amino-4-Cyano-3-Oxo-2,3-Dihydro-1H-Pyrrol-2-Yl)Acetamide
The compound 2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide, identified by the CAS registry number 929974-34-5, is a fascinating molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of heterocyclic compounds, specifically pyrrole derivatives, which have been extensively studied due to their unique electronic properties and biological activities. The structure of this molecule consists of a pyrrole ring with substituents that include an amino group, a cyano group, and an acetamide moiety. These functional groups contribute to its reactivity and versatility in chemical reactions.
Recent studies have highlighted the importance of pyrrole derivatives in drug discovery and development. The presence of the amino group in the molecule enhances its ability to participate in hydrogen bonding, which is crucial for bioavailability and target binding in biological systems. The cyano group, on the other hand, introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its reactivity in various chemical transformations. The acetamide group adds another layer of functionality by providing amide bonds that can be further modified or utilized in subsequent reactions.
One of the most promising applications of CAS 929974-based compounds lies in their potential as precursors for more complex molecules. Researchers have demonstrated that this compound can undergo a variety of reactions, including nucleophilic substitutions, additions, and cyclizations, leading to the formation of novel structures with enhanced biological activity. For instance, recent work has shown that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties, making them valuable candidates for pharmaceutical research.
In addition to its role in drug discovery, this compound has also been explored for its applications in organic synthesis. The ability to manipulate the functional groups on the pyrrole ring allows chemists to design molecules with tailored properties for specific purposes. For example, modifications to the amino or cyano groups can lead to compounds with improved solubility or enhanced stability under certain conditions. These attributes make it a versatile building block in synthetic chemistry.
The synthesis of 2-(5-amino... compounds has been a topic of considerable interest among chemists. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to prepare this compound. For instance, researchers have developed methods that utilize microwave-assisted synthesis or enzymatic catalysis to achieve higher yields and better purity levels. These innovations not only improve the scalability of production but also align with current trends toward sustainable chemical practices.
Beyond its chemical synthesis, the biological activity of this compound has been a focal point for researchers. Studies have shown that it exhibits selective binding to certain proteins and enzymes, suggesting potential applications as a therapeutic agent or diagnostic tool. Furthermore, its ability to modulate cellular signaling pathways makes it a valuable tool for studying disease mechanisms at a molecular level.
In conclusion, the compound identified by CAS registry number 929974-34-5, namely 2-(5-amino..., represents a significant advancement in heterocyclic chemistry. Its unique structure, versatile functional groups, and promising biological properties position it as a key player in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to make meaningful contributions to fields ranging from drug discovery to materials science.
929974-34-5 (2-(5-amino-4-cyano-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetamide) Related Products
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